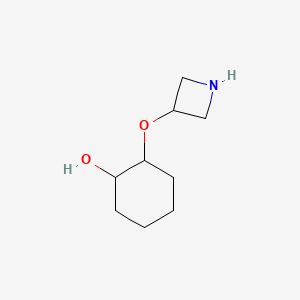methanol](/img/structure/B13189260.png)
[1-(Aminomethyl)cyclopropyl](1-methylcyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C11H21NO . This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl group and a cyclopentyl group attached to a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and a primary amine in a Mannich reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a Grignard reaction, where a cyclopentylmagnesium halide reacts with a suitable electrophile.
Methanol Group Addition: Finally, the methanol group is added through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, alkoxides, thiolates
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted amines
科学的研究の応用
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals
作用機序
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclopropyl and cyclopentyl groups contribute to the compound’s stability and binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
- 1-(Aminomethyl)cyclopropylethanol
- 1-(Aminomethyl)cyclopropylpropanol
- 1-(Aminomethyl)cyclopropylbutanol
Uniqueness
- The presence of both cyclopropyl and cyclopentyl groups in 1-(Aminomethyl)cyclopropylmethanol provides a unique combination of structural features that enhance its stability and reactivity.
- The methanol group contributes to its solubility and potential for hydrogen bonding, making it distinct from similar compounds with different alcohol groups .
This detailed article provides a comprehensive overview of 1-(Aminomethyl)cyclopropylmethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]-(1-methylcyclopentyl)methanol |
InChI |
InChI=1S/C11H21NO/c1-10(4-2-3-5-10)9(13)11(8-12)6-7-11/h9,13H,2-8,12H2,1H3 |
InChIキー |
KPPNXIORSORGSR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)C(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)

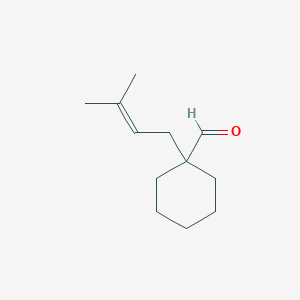
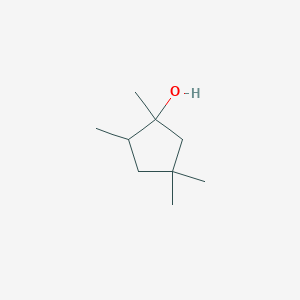
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
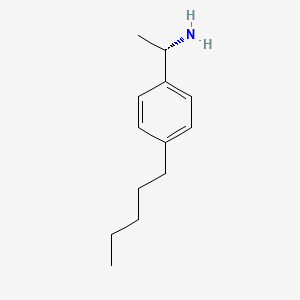
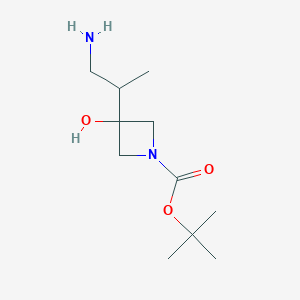
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
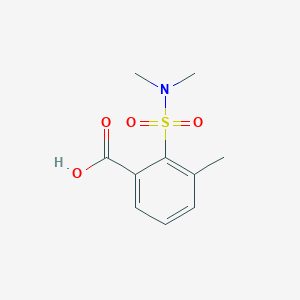
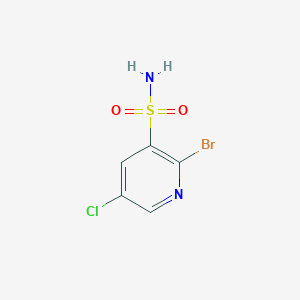
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

